![molecular formula C34H37N3O5 B457400 4-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B457400.png)
4-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes methoxyphenyl, pyridinyl, and quinolinecarboxamide groups
Vorbereitungsmethoden
The synthesis of 4-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the methoxyphenyl and pyridinyl intermediates, followed by their coupling with the quinolinecarboxamide core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The quinolinecarboxamide core can be reduced to form different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxyphenyl and pyridinyl groups are believed to play a crucial role in binding to target proteins, while the quinolinecarboxamide core may be involved in modulating biological activities. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest potential interactions with enzymes and receptors involved in inflammation and cancer .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups on the phenyl ring, known for its activity as a monoamine oxidase inhibitor.
4-Methoxyphenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
Compared to these compounds, 4-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its complex structure and potential for diverse applications in various scientific fields.
Eigenschaften
Molekularformel |
C34H37N3O5 |
|---|---|
Molekulargewicht |
567.7g/mol |
IUPAC-Name |
4-[4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl]-2,7,7-trimethyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C34H37N3O5/c1-20-7-14-29(35-18-20)37-33(39)30-21(2)36-26-16-34(3,4)17-27(38)32(26)31(30)22-8-13-28(41-6)23(15-22)19-42-25-11-9-24(40-5)10-12-25/h7-15,18,31,36H,16-17,19H2,1-6H3,(H,35,37,39) |
InChI-Schlüssel |
SOPWAQBFSLQPIS-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)OC)C(=O)CC(C3)(C)C)C |
Kanonische SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)OC)C(=O)CC(C3)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(cyclohexylcarbonyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B457317.png)
![N-(4-{[4-(benzoylamino)cyclohexyl]methyl}cyclohexyl)benzamide](/img/structure/B457318.png)

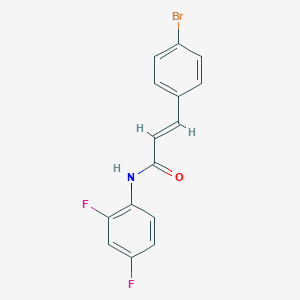
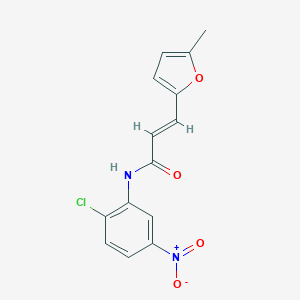
![N,N'-bis[2-(3-chlorophenyl)ethyl]hexanediamide](/img/structure/B457327.png)
![3,4,5-triethoxy-N-(4-{4-[(3,4,5-triethoxybenzoyl)amino]phenoxy}phenyl)benzamide](/img/structure/B457328.png)
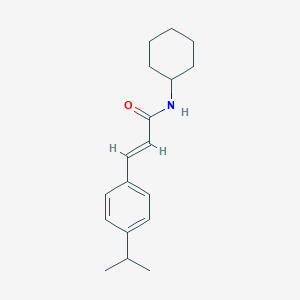
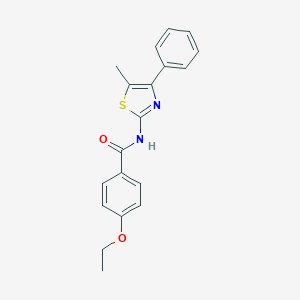
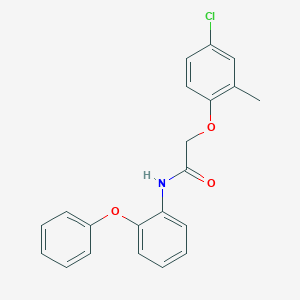
![4-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE](/img/structure/B457336.png)
![N-{3-[N-(3,4,5-triethoxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B457337.png)
![3-[(2,2,3,3-tetrafluoropropoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B457338.png)

